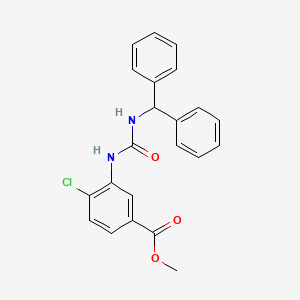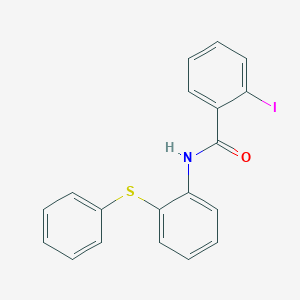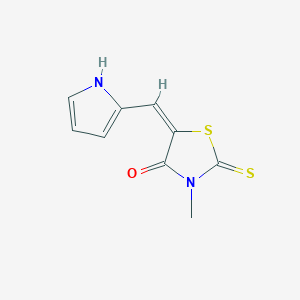![molecular formula C15H19N3O5 B5194904 Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate](/img/structure/B5194904.png)
Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate is an organic compound with the molecular formula C15H19N3O5 This compound is characterized by the presence of a nitrobenzoyl group attached to a hydrazinylidene moiety, which is further linked to an ethyl butanoate structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate typically involves the condensation of ethyl 2-ethyl-3-oxobutanoate with 4-nitrobenzoyl hydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The hydrazinylidene moiety can participate in reduction reactions, potentially forming hydrazine derivatives.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Amino derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrobenzoyl and hydrazinylidene moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.
類似化合物との比較
Ethyl 2-ethyl-3-[(4-aminobenzoyl)hydrazinylidene]butanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-ethyl-3-[(4-methylbenzoyl)hydrazinylidene]butanoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis.
特性
IUPAC Name |
ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-4-13(15(20)23-5-2)10(3)16-17-14(19)11-6-8-12(9-7-11)18(21)22/h6-9,13H,4-5H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAABJYNYSFWSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-DIETHYL 2-{[(3-METHYLPYRIDIN-2-YL)AMINO]METHYLIDENE}PROPANEDIOATE](/img/structure/B5194825.png)
![N-[5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5194830.png)

![5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-L-prolinamide](/img/structure/B5194855.png)
![1-(3-chlorophenyl)-4-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]piperazine](/img/structure/B5194867.png)

![2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B5194891.png)
![4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5194894.png)
![3-(2-Methylphenyl)-2-[(2-oxo-1-propylindol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B5194900.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B5194908.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide](/img/structure/B5194922.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B5194935.png)
![(Z)-2-cyano-3-[4-(4-methylphenyl)sulfanylphenyl]prop-2-enethioamide](/img/structure/B5194938.png)
